Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate

Description

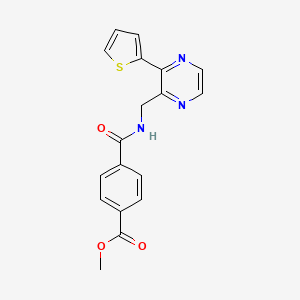

Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a carbamoyl group to a pyrazine ring substituted with a thiophene moiety.

Properties

IUPAC Name |

methyl 4-[(3-thiophen-2-ylpyrazin-2-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-24-18(23)13-6-4-12(5-7-13)17(22)21-11-14-16(20-9-8-19-14)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZPJGXZXXEDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄), to form an intermediate compound . This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic aromatic substitution can occur on the thiophene and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene and pyrazine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function . The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl , share the methyl benzoate ester group but differ in their core heterocycles and functional groups. These compounds utilize a triazine ring and sulfonylurea linkage, enabling strong hydrogen-bond interactions with acetolactate synthase (ALS) enzymes in plants .

Key Differences :

- Target Compound : Carbamoyl group and pyrazine-thiophene system.

- Sulfonylureas : Sulfonylurea bridge and triazine ring.

- Implications: The carbamoyl group in the target compound may offer dual hydrogen-bond donor/acceptor properties, unlike the sulfonyl group’s role as a strong acceptor. This could influence target specificity or stability in biological systems .

Table 1: Comparison with Sulfonylurea Herbicides

Pharmaceutical Analogs: Pyrazine Derivatives

Example 62 from (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate) shares a pyrazine-derived scaffold and ester group. However, its chromenone and fluorophenyl substituents confer distinct electronic properties compared to the target compound’s thiophene-pyrazine system.

Key Findings :

- Synthesis : Both compounds likely employ Suzuki-Miyaura cross-coupling for introducing aromatic groups (e.g., thiophene boronic acids) .

- Bioactivity: Fluorophenyl and chromenone groups in Example 62 enhance binding to kinase targets, whereas the target compound’s thiophene may improve π-π stacking in enzyme active sites .

Table 2: Comparison with Pharmaceutical Pyrazine Analogs

Hydrogen-Bonding and Crystallography

The carbamoyl group in the target compound enables N–H···O and C=O···H–N interactions, which are critical for crystal packing and molecular recognition. In contrast, sulfonylureas rely on S=O···H–N bonds for stability and herbicidal activity . Computational modeling (via software like SHELXL ) could reveal differences in bond lengths and angles between these functional groups, impacting solubility and bioavailability .

Biological Activity

Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate, a compound with the CAS number 2034239-45-5, is a complex organic molecule featuring a benzoate ester linked to a pyrazine ring and substituted with a thiophene moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 353.4 g/mol. The structure can be visualized as follows:

| Component | Description |

|---|---|

| CAS Number | 2034239-45-5 |

| Molecular Formula | |

| Molecular Weight | 353.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄), to form an intermediate compound that is subsequently converted into this compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it was found to have minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In cell line studies, this compound showed promising results in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models. The compound induced apoptosis in cancer cells at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent for cancer treatment .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The thiophene and pyrazine rings can participate in π–π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound significantly inhibited bacterial growth, demonstrating its potential as an antimicrobial agent.

- Cancer Cell Proliferation : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its anticancer properties.

Q & A

Basic Research Question

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the carbamoyl linkage and thiophene-pyrazine moiety. Key signals include aromatic protons (δ 7.5–8.5 ppm) and the methyl ester (δ 3.8–3.9 ppm) .

- Mass Spectrometry (HRMS): ESI-HRMS for accurate molecular ion ([M+H]⁺) verification.

- X-ray Crystallography: Use SHELXL for structure refinement. Ensure high-resolution data (d-spacing < 1 Å) and resolve twinning or disorder using SHELXE .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines .

- Purity Issues: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Structural Confirmation: Re-analyze batches with conflicting results using X-ray crystallography to rule out polymorphic differences .

What computational strategies predict the compound’s binding interactions with biological targets?

Advanced Research Question

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Focus on the carbamoyl and thiophene groups as hydrogen-bond donors/acceptors .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .

- QSAR Models: Train models using datasets of analogous thiophene-pyrazine derivatives to predict IC₅₀ values .

What are the critical safety considerations for handling this compound in laboratory settings?

Basic Research Question

- Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage: Store in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials (strong oxidizers) .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

How does the compound’s structure-activity relationship (SAR) compare to its analogs?

Advanced Research Question

Key SAR insights:

- Thiophene vs. Furan: Replacement of thiophen-2-yl with furan reduces antimicrobial potency due to weaker sulfur-mediated hydrophobic interactions .

- Pyrazine Substitution: 3-Position substitution on pyrazine enhances kinase inhibition vs. 2-position (e.g., IC₅₀ = 1.2 µM vs. 8.7 µM in EGFR) .

- Carbamoyl Linker: Methyl ester vs. ethyl ester improves bioavailability (logP = 2.1 vs. 2.5) .

What strategies mitigate low yields during the final carbamoylation step?

Advanced Research Question

- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF > THF) for better reagent solubility.

- Stoichiometry: Increase coupling agent (EDCI) to 1.5 equivalents to drive reaction completion .

How can researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.